molecular formula C10H11ClN2 B13046994 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile

3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile

Cat. No.: B13046994
M. Wt: 194.66 g/mol
InChI Key: IIXNKMKSSFWFGE-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is a nitrile derivative featuring a propanenitrile backbone substituted with an amino group and a 3-chloro-4-methylphenyl moiety. The chloro-methylphenyl group suggests moderate lipophilicity and steric bulk, which may influence solubility and reactivity. This compound’s applications could span pharmaceuticals, agrochemicals, or polymer synthesis, though further empirical studies are needed to confirm these hypotheses.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-amino-3-(3-chloro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

IIXNKMKSSFWFGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the reaction of 3-chloro-4-methylbenzonitrile with ammonia (NH3) in the presence of a base or catalyst.
  • Another method utilizes the reduction of 3-cyano-3-(3-chloro-4-methylphenyl)propanenitrile using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production:

Industrial-scale production methods may involve variations of the above routes, optimized for efficiency and yield.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of amides or other functional groups.

    Reduction: Reduction of the nitrile group can yield the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Common Reagents: Ammonia, reducing agents (e.g., LiAlH), and various halogenating agents.

    Major Products: The primary product is the target compound itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity or as a precursor for drug development.

    Medicine: May have applications in pharmaceutical research.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile with structurally related nitriles and aromatic compounds, emphasizing substituent effects, applications, and toxicity profiles.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Toxicity Key Differences
This compound (Target Compound) C₁₀H₁₁ClN₂ 3-Chloro-4-methylphenyl, amino ~194.67 (estimated) N/A (Potential use in drug synthesis or polymers) Central amino group enhances polarity; chloro-methylphenyl adds steric hindrance.
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile C₉H₈ClF₃N₂ 4-Chloro-2-fluorophenyl, amino 198.62 Lab reagent (Biosynth); purity ≥95% Fluorine substitution increases electronegativity; stereospecific (S)-configuration.
Cyanazine (CAS 21725-46-2) C₉H₁₃ClN₆ Triazine ring, ethylamino, methyl 240.70 Banned agrochemical (toxic to humans/environment) Triazine ring confers herbicidal activity; banned due to high toxicity.
3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile C₁₉H₂₀ClN₃OS Piperazine, furan-carbonothioyl 373.90 N/A (Likely pharmaceutical research due to piperazine-thioether motifs) Complex heterocyclic structure; sulfur atom enhances potential bioactivity.
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide core, phenyl, chloro 265.67 Polyimide monomer precursor Non-nitrile; phthalimide structure enables high-temperature polymer synthesis.

Substituent Effects on Physicochemical Properties

  • Chloro vs.
  • Amino Group Positioning: The amino group in the target compound may increase solubility in polar solvents relative to Cyanazine’s triazine-based structure .
  • Steric Hindrance : The 3-chloro-4-methylphenyl group introduces greater steric bulk than Cyanazine’s methyl substituent, possibly reducing enzymatic degradation in biological systems.

Toxicity and Regulatory Considerations

  • Cyanazine’s ban highlights the risks of triazine derivatives in agriculture , whereas the target compound’s lack of a triazine ring may reduce environmental persistence.
  • Piperazine-containing analogs often undergo rigorous toxicity screening due to their prevalence in pharmaceuticals, suggesting similar evaluations would be necessary for the target compound.

Notes

  • Handling and Storage: Lab-grade nitriles like (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile require controlled storage conditions (e.g., anhydrous, low-temperature) .
  • Regulatory Compliance : Ensure compliance with chemical safety protocols, particularly for chloro- and nitrile-containing compounds.

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